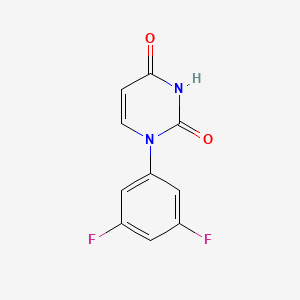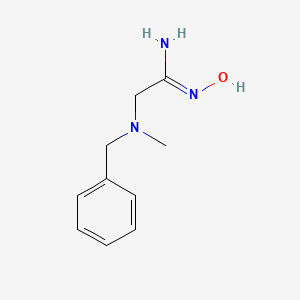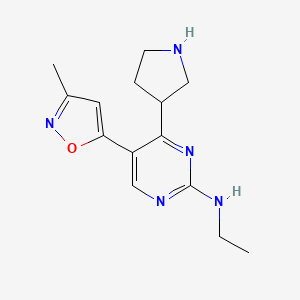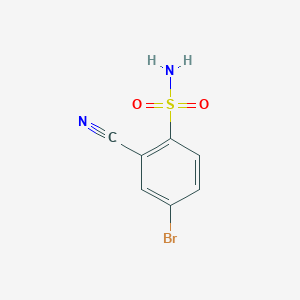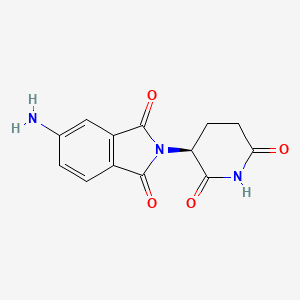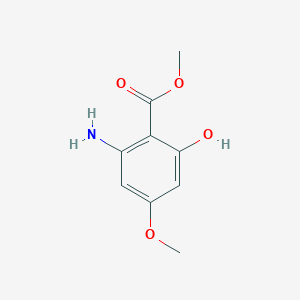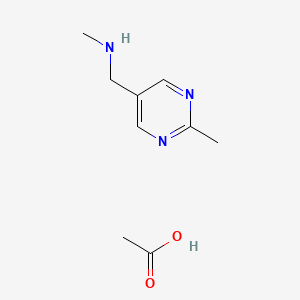
5-(Cyanomethyl)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyanomethyl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a cyanomethyl group and a methyl group attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-6-methylnicotinonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures, such as 150°C . This approach allows for the production of cyanoacetanilide derivatives on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyanomethyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide can lead to the formation of thiophene derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with phenyl isothiocyanate can yield thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Cyanomethyl)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-(Cyanomethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-(Cyanomethyl)-6-methylnicotinonitrile include other cyanoacetamide derivatives and nitrile-containing compounds .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes both a cyanomethyl group and a methyl group attached to a nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H7N3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
5-(cyanomethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-9(2-3-10)4-8(5-11)6-12-7/h4,6H,2H2,1H3 |
InChI-Schlüssel |
HDLHNIDFNQTDAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


